

Application Notes and Protocols: Synthesis of Sulfamethoxazole using N-Acetylsulfanilyl Chloride

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Compound of Interest

Compound Name: *N*-Acetylsulfanilyl chloride

Cat. No.: B132876

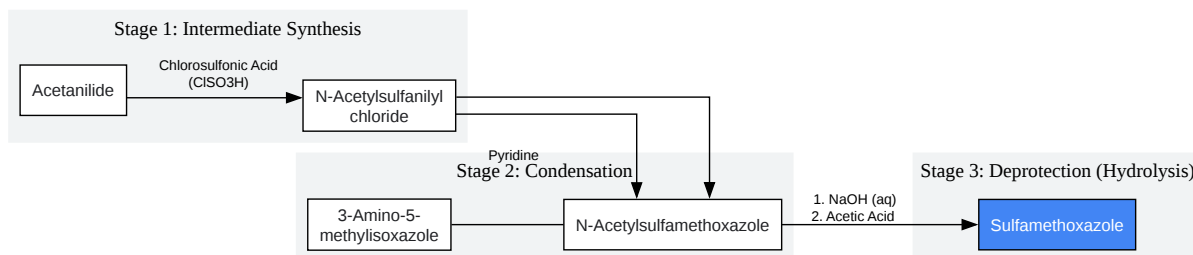
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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed protocol for the synthesis of the antibiotic sulfamethoxazole. The synthetic route involves a two-step process starting from the key intermediate, **N-Acetylsulfanilyl chloride**. The first step is the condensation of **N-Acetylsulfanilyl chloride** with 3-amino-5-methylisoxazole to form the N-acetylated intermediate. The subsequent step involves the alkaline hydrolysis of the acetyl group to yield the final active pharmaceutical ingredient, sulfamethoxazole. This protocol includes detailed methodologies for the synthesis of the **N-Acetylsulfanilyl chloride** precursor, the main reaction steps, purification procedures, and characterization data.

Overall Synthesis Pathway

The synthesis of sulfamethoxazole is accomplished via a three-stage process, beginning with the preparation of the sulfonyl chloride intermediate from acetanilide. This is followed by a condensation reaction and a final deprotection step.



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Caption: Overall reaction scheme for the synthesis of sulfamethoxazole.

Materials and Reagents

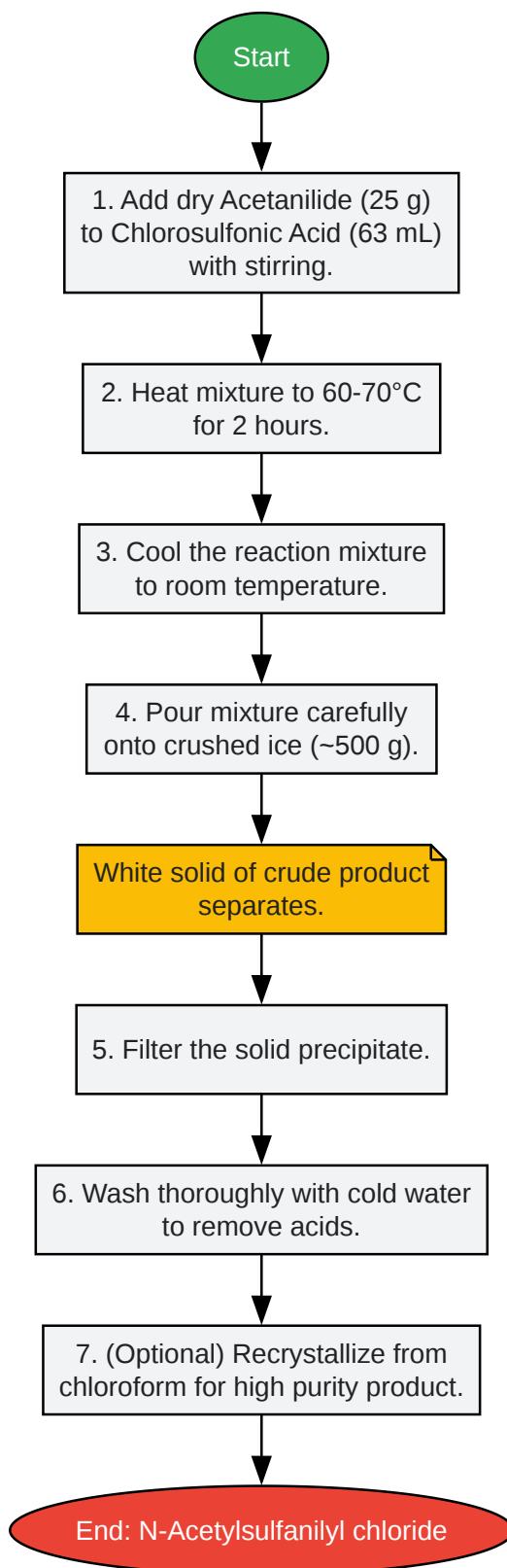
A comprehensive list of materials and their properties required for the synthesis is provided below.

Reagent/Material	Formula	Molar Mass (g/mol)	CAS Number	Notes
Acetanilide	C ₈ H ₉ NO	135.17	103-84-4	Starting material for the intermediate.
Chlorosulfonic Acid	ClSO ₃ H	116.52	7790-94-5	Highly corrosive; handle with extreme care.
N-Acetylsulfanilyl chloride	C ₈ H ₈ ClNO ₃ S	233.67	121-60-8	Key intermediate. [1] [2]
3-Amino-5-methylisoxazole	C ₄ H ₆ N ₂ O	98.10	1072-67-9	Heterocyclic amine component.
Pyridine	C ₅ H ₅ N	79.10	110-86-1	Solvent and acid scavenger.
Sodium Hydroxide (NaOH)	NaOH	40.00	1310-73-2	Used for hydrolysis.
Acetic Acid (CH ₃ COOH)	CH ₃ COOH	60.05	64-19-7	Used for neutralization.
Chloroform	CHCl ₃	119.38	67-66-3	Solvent for recrystallization.
Ethanol	C ₂ H ₅ OH	46.07	64-17-5	Solvent for washing/recrystallization.

Experimental Protocols

Protocol 1: Synthesis of N-Acetylsulfanilyl Chloride (Intermediate)

This protocol details the chlorosulfonation of acetanilide to produce the key intermediate, **N-Acetylsulfanilyl chloride**.



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Caption: Experimental workflow for the synthesis of **N-Acetylsulfanilyl chloride**.

Methodology:

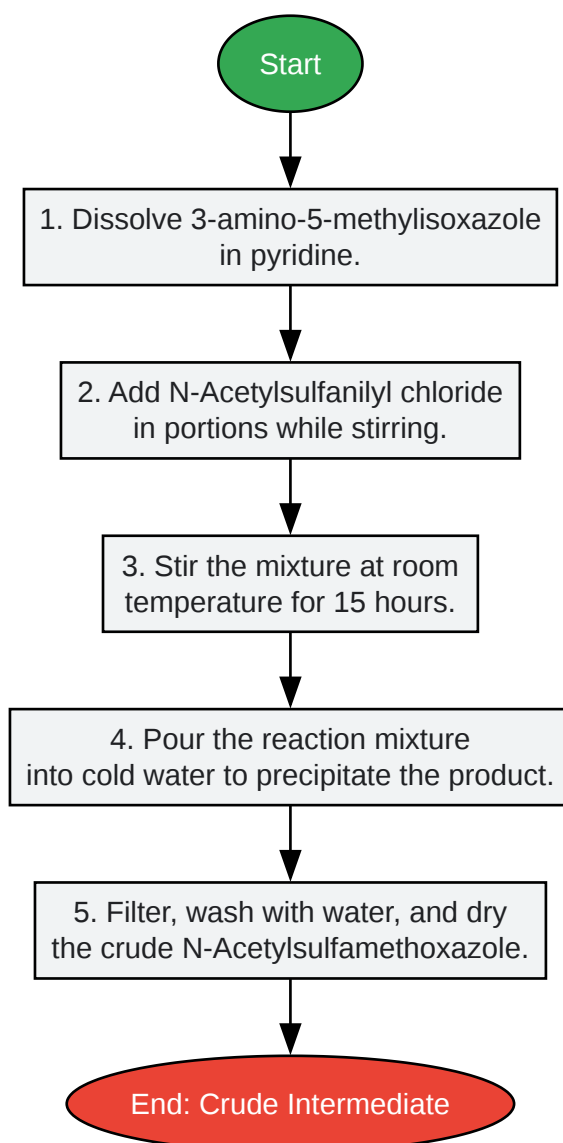
- In a fume hood, 25 g of dry, powdered acetanilide is added in portions to 63 mL (110 g) of chlorosulfonic acid with occasional stirring.[3]
- The mixture is then heated in a water bath at 60-70°C for 2 hours to complete the reaction. [3]
- After heating, the reaction mixture is allowed to cool to room temperature.[3]
- The cooled solution is carefully and slowly poured onto approximately 500 g of crushed ice. This step should be performed with caution due to the exothermic reaction.
- The **N-Acetylsulfanilyl chloride** separates as a white solid.[3]
- The precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper, ensuring the removal of residual acids.[4]
- The crude product is sufficiently pure for the next step but can be further purified by recrystallization from chloroform to yield colorless crystals.[3]

Parameter	Value	Reference
Typical Yield (Crude)	80 - 82%	[4]
Melting Point (Pure)	149-150 °C	[3]

Protocol 2: Synthesis of Sulfamethoxazole

This synthesis is a two-step process involving the condensation of the intermediate with an amine, followed by the removal of the acetyl protecting group.

Step A: Condensation to form N-Acetylsulfamethoxazole



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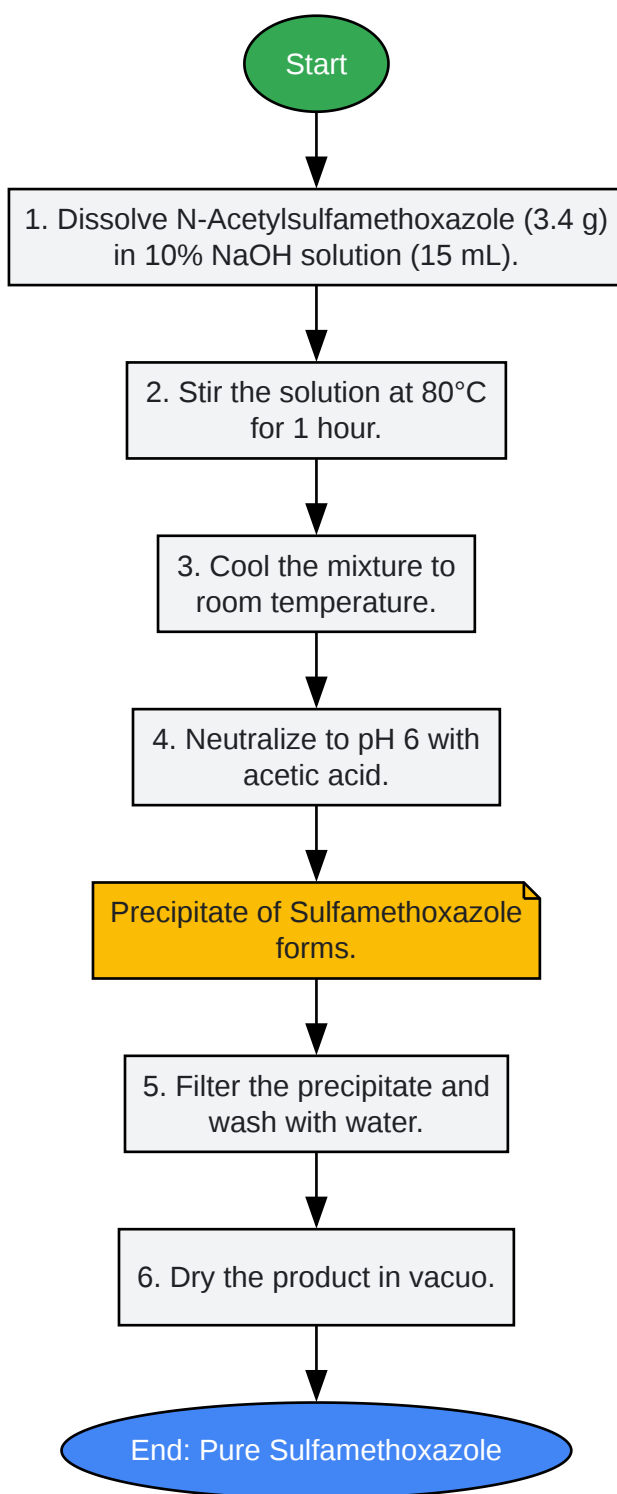
Caption: Experimental workflow for the condensation step.

Methodology:

- Dissolve 3-amino-5-methylisoxazole in pyridine in a round-bottom flask equipped with a magnetic stirrer.
- Slowly add **N-Acetylsulfanilyl chloride** to the solution in portions. The reaction is typically carried out in pyridine, which acts as both a solvent and an acid scavenger.[5]

- Allow the reaction mixture to stir at room temperature for approximately 15 hours to ensure the reaction goes to completion.^[5]
- Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the N-Acetylsulfamethoxazole product.
- Collect the solid product by vacuum filtration, wash it with water, and dry it thoroughly.

Step B: Hydrolysis to form Sulfamethoxazole



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Caption: Experimental workflow for the hydrolysis and purification of sulfamethoxazole.

Methodology:

- A solution of N-(5-methylisoxazol-3-yl)-4-acetamidobenzenesulphonamide (N-Acetylsulfamethoxazole) (3.4 g, 11.5 mmol) is prepared in 15 mL of a 10% aqueous NaOH solution.^[6]
- The solution is stirred and heated to 80°C for 1 hour to effect hydrolysis of the acetyl group.^[6]
- After one hour, the mixture is cooled to room temperature.^[6]
- The solution is then neutralized to a pH of 6 using acetic acid, which causes the sulfamethoxazole to precipitate out of the solution.^[6]
- The precipitate is collected by filtration and washed with water.^[6]
- The final product is dried under vacuum to yield an off-white solid.^[6]

Results and Characterization

The final product should be characterized to confirm its identity and purity.

Parameter	Result	Reference
Final Product	Sulfamethoxazole	
Appearance	Off-white solid	^[6]
Yield	~96%	^[6]
Melting Point	167-169 °C	^[6]
HPLC Purity	> 99%	^[6]
TLC (6% Methanol-DCM)	R _f = 0.39 (single spot)	^[6]
¹ H NMR (400 MHz, CD ₃ OD)	δ 7.54 (2H, m, ArH), 6.63 (2H, m, ArH), 6.08 (1H, s, ArH), 2.30 (3H, s, CH ₃)	^[6]
FAB-MS	m/z 254 (MH ⁺)	^[6]

Safety Precautions

- Chlorosulfonic acid is extremely corrosive and reacts violently with water. All manipulations must be performed in a certified fume hood, and appropriate personal protective equipment (gloves, lab coat, face shield) must be worn.
- Pyridine is flammable and toxic. Avoid inhalation and skin contact.
- Handle all organic solvents in a well-ventilated area or a fume hood.
- Standard laboratory safety practices should be followed throughout the procedure.

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